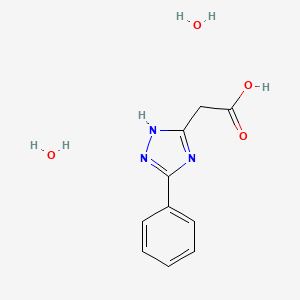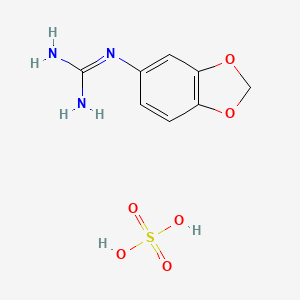
N-1,3-benzodioxol-5-ylguanidine sulfate
描述
N-1,3-benzodioxol-5-ylguanidine sulfate, commonly referred to as BGS, is a synthetic compound with a wide range of applications in the field of scientific research. BGS is a derivative of guanidine, which is an organic compound that can be found naturally in the body. BGS has been used in a variety of laboratory experiments and studies, as it is a powerful tool for manipulating and studying the properties of proteins and other biomolecules.
科学研究应用
BGS has a wide range of applications in scientific research. It has been used in a variety of laboratory experiments and studies, as it is a powerful tool for manipulating and studying the properties of proteins and other biomolecules. BGS has been used to study the structure and function of proteins, as well as to analyze the effects of various compounds on the activity of proteins. BGS has also been used to study the effects of drugs on the body, as well as to study the effects of environmental toxins on cells.
作用机制
BGS works by binding to proteins and other biomolecules, altering their structure and function. BGS binds to the active site of the protein, which is the region of the protein that is responsible for its activity. By binding to the active site, BGS can inhibit the activity of the protein, or it can activate the protein and increase its activity. BGS can also be used to modify the structure of the protein, which can lead to changes in its activity.
生化和生理效应
BGS has been found to have a variety of biochemical and physiological effects. BGS has been found to inhibit the activity of enzymes, which can lead to changes in metabolic pathways and cellular processes. BGS has also been found to have an effect on the expression of genes, which can lead to changes in the structure and function of proteins. In addition, BGS has been found to have an effect on the transport of ions across cell membranes, which can lead to changes in cell signaling and other cellular processes.
实验室实验的优点和局限性
BGS has several advantages for laboratory experiments. BGS is a highly soluble compound, which makes it easy to use in a variety of laboratory experiments. BGS is also relatively easy to synthesize, which makes it an attractive option for large-scale production. In addition, BGS has a wide range of applications in scientific research, which makes it a useful tool for manipulating and studying the properties of proteins and other biomolecules.
However, there are some limitations to using BGS in laboratory experiments. BGS is not a naturally occurring compound, and it can be toxic at high concentrations. In addition, BGS can be difficult to synthesize in large quantities, and it can be expensive to produce.
未来方向
There are several potential future directions for BGS research. BGS could be used to study the effects of drugs on the body, as well as to study the effects of environmental toxins on cells. BGS could also be used to study the structure and function of proteins, as well as to analyze the effects of various compounds on the activity of proteins. In addition, BGS could be used to modify the structure of proteins, which could lead to changes in their activity. Finally, BGS could be used to study the transport of ions across cell membranes, which could lead to changes in cell signaling and other cellular processes.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)guanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2.H2O4S/c9-8(10)11-5-1-2-6-7(3-5)13-4-12-6;1-5(2,3)4/h1-3H,4H2,(H4,9,10,11);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWMDFKTUHRXGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=C(N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,3-benzodioxol-5-ylguanidine sulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



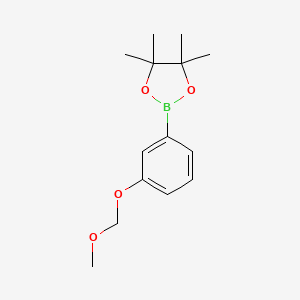
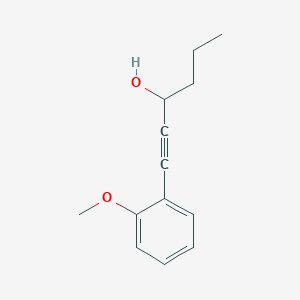
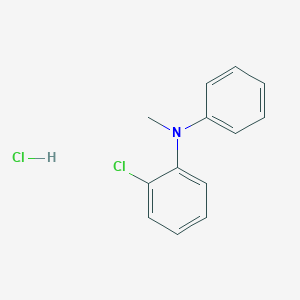
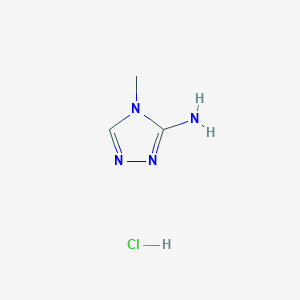
![2,7-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1432196.png)
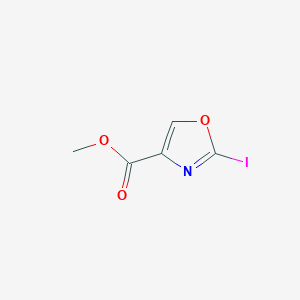
![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate](/img/structure/B1432198.png)


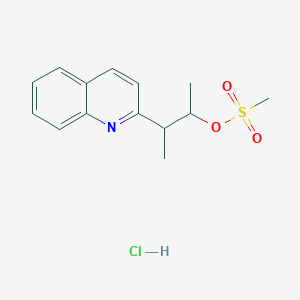
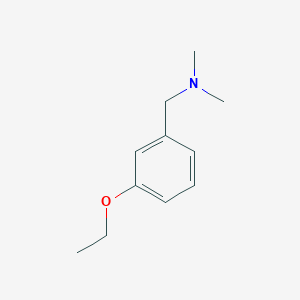
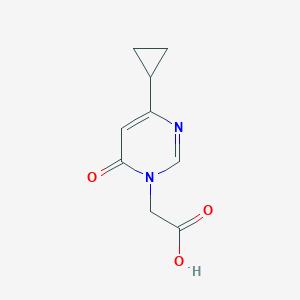
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride](/img/structure/B1432207.png)
